molecular formula C16H13NO3 B2850058 (2E)-4-(biphenyl-2-ylamino)-4-oxobut-2-enoic acid CAS No. 1164564-94-6

(2E)-4-(biphenyl-2-ylamino)-4-oxobut-2-enoic acid

Cat. No. B2850058
CAS RN: 1164564-94-6
M. Wt: 267.284
InChI Key: SXUBNRPBRXDJNF-ZHACJKMWSA-N
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Description

This compound is a derivative of biphenyl, which is a type of aromatic hydrocarbon consisting of two phenyl rings . The presence of the amino group (-NH2) and the carboxylic acid group (-COOH) suggest that it might have properties similar to an amino acid.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For instance, the amino group can participate in reactions like acylation, alkylation, and condensation .

Scientific Research Applications

Heterocyclic Synthesis Applications

(2E)-4-(biphenyl-2-ylamino)-4-oxobut-2-enoic acid and its derivatives play a significant role in the synthesis of heterocyclic compounds, showcasing a broad spectrum of potential applications in drug development and material science. For instance, the reaction of similar 4-oxobut-2-enoic acids with carbon nucleophiles has been demonstrated to afford Michael adducts, which are pivotal in synthesizing heterocyclic compounds such as pyridazinone, furanone, and oxazinone derivatives (El-hashash & Rizk, 2016). These heterocyclic structures are of interest due to their wide range of biological activities.

Synthesis of Novel Heterocyclic Compounds

Further research into the applications of 4-oxobut-2-enoic acid derivatives has led to the synthesis of novel heterocyclic compounds with expected antibacterial activities. By employing 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a starting material, a novel series of heterocyclic compounds, including pyridazinones and furanones derivatives, were synthesized. These compounds have been studied for their potential as antibacterial agents, highlighting the importance of these derivatives in developing new antimicrobial therapies (El-hashash et al., 2015).

Physicochemical and Spectroscopic Studies

The physicochemical and spectroscopic properties of (2E)-4-(biphenyl-2-ylamino)-4-oxobut-2-enoic acid derivatives have been extensively studied, contributing to our understanding of their stability, reactivity, and potential applications in various fields. For example, complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with different metal ions have been synthesized and characterized, providing insights into their thermal and magnetic properties, which could have implications in material science and catalysis (Ferenc et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used as a ligand in a catalytic reaction, it might bind to a metal center and facilitate the transformation of other molecules .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials, pharmaceuticals, or as a ligand in catalysis .

properties

IUPAC Name

(E)-4-oxo-4-(2-phenylanilino)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15(10-11-16(19)20)17-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H,17,18)(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUBNRPBRXDJNF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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